A Technical Guide to the Spectroscopic Characterization of Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate
A Technical Guide to the Spectroscopic Characterization of Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate
This guide provides an in-depth analysis of the spectroscopic profile of Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate, a compound of interest within medicinal chemistry and materials science. The quinoxaline core is a privileged scaffold in drug discovery, known for a wide range of biological activities including anticancer, antiviral, and antimicrobial properties.[1][2][3] The functionalization at the 2 and 3-positions, as in the title compound, allows for fine-tuning of its chemical and pharmacological properties.[2][4]
This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the mass spectrometry (MS), infrared (IR), and nuclear magnetic resonance (NMR) data expected for this molecule. The protocols described herein are designed as self-validating systems, emphasizing the causality behind experimental choices to ensure technical accuracy and reproducibility.
Section 1: Mass Spectrometry (MS) Analysis
Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound. For a molecule like Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate, Electrospray Ionization (ESI) is the preferred method. ESI is a "soft ionization" technique that minimizes fragmentation, ensuring the molecular ion is readily observed.[5]
Predicted Mass Spectrometry Data
Due to the absence of publicly available experimental mass spectra for this specific compound, the following data is based on high-resolution mass spectrometry predictions. These predictions are crucial for identifying the correct ions during analysis. The calculations account for the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), which results in a characteristic M+2 peak with an intensity ratio of approximately 3:1.
| Adduct/Ion | Formula | Predicted m/z (³⁵Cl) | Predicted m/z (³⁷Cl) |
| [M+H]⁺ | [C₁₂H₉ClN₃O₂]⁺ | 262.0378 | 264.0348 |
| [M+Na]⁺ | [C₁₂H₈ClN₃NaO₂]⁺ | 284.0197 | 286.0168 |
| [M-H]⁻ | [C₁₂H₇ClN₃O₂]⁻ | 260.0232 | 262.0203 |
| [M]⁺˙ (Molecular Ion) | [C₁₂H₈ClN₃O₂]⁺˙ | 261.0299 | 263.0270 |
Data is programmatically predicted and should be confirmed experimentally.
Expertise & Experience Insight: The choice of ESI in either positive or negative ion mode depends on the compound's ability to accept or lose a proton. For this molecule, the nitrogen atoms in the quinoxaline ring are readily protonated, making positive ion mode ([M+H]⁺) a reliable choice.[6][7] The observation of sodium adducts ([M+Na]⁺) is common and arises from trace amounts of sodium salts in the solvent or on glassware.
Fragmentation Pathways
While ESI is a soft ionization technique, in-source fragmentation can be induced to gain structural information.[8] Common fragmentation patterns for related heterocyclic systems involve the loss of small, stable molecules or radicals.[9][10][11][12] For Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate, expected fragmentation could involve the loss of the methoxy group (-OCH₃) or the entire ester functionality.
Experimental Protocol: ESI-MS Analysis
This protocol outlines a standard procedure for obtaining a high-resolution mass spectrum.
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute this stock solution to a final concentration of 1-10 µg/mL.
-
Instrument Setup:
-
Calibrate the mass spectrometer using a standard calibration solution to ensure high mass accuracy.
-
Set the ion source to ESI in positive ion mode.
-
Optimize the capillary voltage, cone voltage, and desolvation gas temperature and flow rate to achieve a stable spray and maximize the signal of the ion of interest.[6][13]
-
-
Data Acquisition:
-
Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 Da).
-
Ensure the isotopic pattern for chlorine is resolved.
-
-
Data Analysis:
-
Identify the [M+H]⁺ and/or [M+Na]⁺ peaks.
-
Confirm the observed m/z values match the predicted values within a narrow mass tolerance (e.g., < 5 ppm).
-
Analyze the isotopic distribution to confirm the presence of one chlorine atom.
-
Workflow for ESI-MS Analysis
Caption: Workflow for ESI-MS analysis.
Section 2: Infrared (IR) Spectroscopy
Infrared spectroscopy is an invaluable tool for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific vibrational modes (stretching, bending) of chemical bonds.
Predicted IR Absorption Data
The following table summarizes the predicted characteristic IR absorption bands for Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate based on known functional group frequencies.
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| Aromatic C-H | Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H (methoxy & methine) | Stretch | 3000 - 2850 | Medium |
| Nitrile (C≡N) | Stretch | 2260 - 2240 | Medium |
| Ester Carbonyl (C=O) | Stretch | 1750 - 1735 | Strong |
| Aromatic C=N & C=C | Stretch | 1620 - 1450 | Medium |
| Ester C-O | Stretch | 1250 - 1100 | Strong |
| C-Cl | Stretch | 800 - 600 | Strong |
Expertise & Experience Insight: The nitrile (C≡N) and carbonyl (C=O) stretches are particularly diagnostic for this molecule. Their positions can be influenced by conjugation and the electronic effects of adjacent substituents. The presence of a strong, sharp peak around 2250 cm⁻¹ is a key indicator of the cyano group.[14]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
The ATR method is a modern, convenient technique that requires minimal sample preparation.[15][16][17][18][19]
-
Instrument and Sample Preparation:
-
Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.[18]
-
Collect a background spectrum of the clean, empty crystal. This is crucial for correcting for atmospheric H₂O and CO₂ absorptions.
-
-
Sample Application:
-
Data Acquisition:
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Cleaning:
-
Retract the press arm, remove the sample, and clean the crystal surface thoroughly with a solvent-moistened wipe.
-
Workflow for ATR-FTIR Analysis
Caption: Workflow for ATR-FTIR analysis.
Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment of atoms. ¹H and ¹³C NMR are fundamental for elucidating the carbon-hydrogen framework of an organic molecule.[20]
Predicted ¹H NMR Data (500 MHz, CDCl₃)
The predicted ¹H NMR spectrum is based on the analysis of substituent effects on chemical shifts. Tetramethylsilane (TMS) is used as the internal standard (δ 0.00 ppm).
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-a (Quinoxaline) | 8.1 - 8.3 | d or dd | 1H | Deshielded by the adjacent nitrogen and the electron-withdrawing nature of the ring. |
| H-b (Quinoxaline) | 7.8 - 8.0 | t or td | 1H | Aromatic proton on the quinoxaline ring. |
| H-c (Quinoxaline) | 7.8 - 8.0 | t or td | 1H | Aromatic proton on the quinoxaline ring. |
| H-d (Quinoxaline) | 8.1 - 8.3 | d or dd | 1H | Deshielded by the adjacent nitrogen. |
| H-e (Methine) | ~5.0 | s | 1H | Alpha to both a cyano and an ester group, and attached to an aromatic ring, leading to significant deshielding.[21] |
| H-f (Methoxy) | ~3.9 | s | 3H | Typical chemical shift for methyl ester protons.[22] |
Note: The quinoxaline protons (a-d) will exhibit complex splitting patterns (doublets, triplets, or combinations thereof) depending on the coupling constants between them.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
The predicted ¹³C NMR spectrum highlights the different carbon environments within the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (Ester) | 165 - 170 | Typical range for an ester carbonyl carbon. |
| Quaternary (C-Cl) | 145 - 155 | Aromatic carbon attached to chlorine and nitrogen. |
| Quaternary (C-CH) | 140 - 150 | Aromatic carbon attached to the cyanoacetate group and nitrogen. |
| Aromatic C-H | 125 - 135 | Range for protonated aromatic carbons in the quinoxaline ring. |
| Quaternary (Aromatic) | 138 - 145 | Bridgehead carbons of the quinoxaline system. |
| C≡N (Nitrile) | 115 - 120 | Characteristic chemical shift for a nitrile carbon. |
| CH (Methine) | 55 - 65 | Alpha to electron-withdrawing groups. |
| OCH₃ (Methoxy) | 52 - 56 | Typical range for a methyl ester carbon. |
Experimental Protocol: ¹H and ¹³C NMR
A standard protocol for acquiring high-quality NMR spectra is as follows.[23][24]
-
Sample Preparation:
-
Weigh 5-10 mg of the sample for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean vial.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). The deuterated solvent provides the field-frequency lock for the spectrometer.[24]
-
If the solvent does not contain an internal standard, add a small amount of TMS.
-
Transfer the solution to a clean, high-quality NMR tube using a pipette. Ensure no solid particles are transferred.[23]
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manually lower it into the magnet.[25]
-
Load a standard set of acquisition parameters.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity, which is critical for sharp spectral lines.
-
-
Data Acquisition:
-
For ¹H NMR: Acquire the spectrum using a sufficient number of scans (e.g., 8-16) to obtain a good signal-to-noise ratio.
-
For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 128 or more) is typically required due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the residual solvent peak (CHCl₃ at 7.26 ppm) or TMS (0.00 ppm).
-
Integrate the peaks in the ¹H spectrum.
-
Workflow for NMR Analysis
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